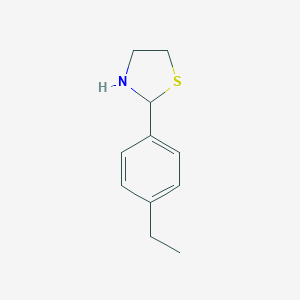

2-(4-Ethylphenyl)-1,3-thiazolidine

Vue d'ensemble

Description

2-(4-Ethylphenyl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C11H15NS and its molecular weight is 193.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Related compounds such as (4-ethylphenyl)sulfamic acid have been shown to interact with the receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s worth noting that related compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Related compounds have been associated with the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Related compounds have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities . For example, certain complexes showed good radical scavenging power and inflammation inhibition power .

Action Environment

It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, which related compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Activité Biologique

2-(4-Ethylphenyl)-1,3-thiazolidine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and highlighting its applications, mechanisms of action, and comparative analyses with related compounds.

Structural Characteristics

The compound features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of an ethylphenyl substituent at the 2-position contributes to its unique chemical properties. This structural configuration not only influences its solubility and lipophilicity but also affects its interactions with biological targets.

Biological Activities

Research indicates that derivatives of thiazolidine, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that thiazolidine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro assays have been employed to assess its cytotoxic effects against various cancer cell lines, indicating promising results in reducing cell viability .

- Anti-inflammatory Effects : Interaction studies reveal that this compound may modulate inflammatory pathways by interacting with specific proteins involved in inflammation .

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to bind with various enzymes and receptors. Studies utilizing molecular docking techniques have shown that the compound interacts with proteins associated with inflammatory responses and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)-1,3-thiazolidine | Hydroxy group enhances solubility | Antimicrobial and anticancer |

| 2-(Phenyl)-1,3-thiazolidine | Simple phenyl substitution | Antioxidant properties |

| 2-(4-Methylphenyl)-1,3-thiazolidine | Methyl group alters activity profile | Antifungal and anti-inflammatory |

The presence of the ethyl group in this compound enhances its lipophilicity compared to other derivatives, potentially improving its pharmacokinetic profile and biological activity .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of various thiazolidine derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays.

Anticancer Activity

In another investigation focusing on cancer cell lines (MCF-7 and HeLa), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that thiazolidine derivatives, including 2-(4-Ethylphenyl)-1,3-thiazolidine, exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. In studies evaluating the antioxidant potential of thiazolidine derivatives, compounds were found to effectively scavenge free radicals, demonstrating their capacity to protect cellular components from oxidative damage .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Thiazolidines can modulate glutamatergic signaling pathways involved in neurodegenerative diseases. In particular, compounds like this compound have shown promise in reducing excitotoxicity associated with conditions such as ischemic stroke. This mechanism underlines the potential of thiazolidine derivatives in developing treatments for neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, several synthesized thiazolidin-4-one derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazolidine core can enhance anticancer efficacy . The ability of these compounds to induce apoptosis in cancer cells positions them as candidates for further development in cancer therapy.

Neuroprotective Study

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in models of ischemic stroke. The compound was administered prior to inducing ischemia in animal models, demonstrating a reduction in neuronal death and improved functional recovery compared to control groups. This study underscores the potential of this compound in developing therapeutic strategies for stroke management.

Antioxidant Efficacy Assessment

In another investigation focusing on antioxidant properties, this compound was assessed alongside other thiazolidine derivatives using DPPH and ABTS radical scavenging assays. Results indicated that this compound exhibited superior radical scavenging activity compared to traditional antioxidants like vitamin E . This finding supports further exploration of its application as a dietary supplement or therapeutic agent against oxidative stress-related conditions.

Conclusion and Future Directions

The applications of this compound span several promising areas in medicinal chemistry, particularly concerning its antioxidant and neuroprotective properties. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential. Future studies should focus on:

- Clinical Trials : To assess the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : To understand the detailed biochemical pathways influenced by this compound.

- Formulation Development : To explore its use in combination therapies for enhanced therapeutic outcomes.

Analyse Des Réactions Chimiques

1.1. Cyclocondensation with Mercaptoacetic Acid

A common route involves reacting 4-ethylphenyl-substituted aldehydes with ethyl 3-aminopropionate hydrochloride and mercaptoacetic acid under reflux to form 3-(4-ethylphenyl)-1,3-thiazolidine-4-one derivatives. Yields typically range from 65–78% depending on substituents and reaction optimization .

Example Reaction:

1.2. One-Pot Multicomponent Reactions

Polypropylene glycol (PPG) or diisopropyl ethyl ammonium acetate (DTPEAC) catalyze efficient one-pot syntheses of 2-aryl-thiazolidin-4-ones by condensing aniline derivatives, aldehydes, and thioglycolic acid at 110°C (yields: 82–92% ) .

2.1. Acylation and Alkylation

The thiazolidine nitrogen undergoes acylation with benzoyl chloride or alkylation with α-haloesters (e.g., ethyl bromoacetate). For example:

-

Reaction with 4-chlorobenzoyl chloride yields 2-aroylimino derivatives (e.g., (2Z)-3-(4-ethylphenyl)-2-(4-chlorobenzoyl)imino-1,3-thiazolidine-4-one ) in 70% yield .

Key Data:

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| 4-Ethylphenyl aldehyde | Toluene, reflux, 24 h | 78 |

| Allyl-substituted amine | Ethanol, ultrasound | 85 |

2.2. Oxidation and Reduction

-

Oxidation : Thiazolidine-4-ones react with HO/acetic acid to form sulfoxide derivatives.

-

Reduction : Tin chloride in ethanol reduces nitro groups (e.g., 4g → 4m ) with 90% efficiency .

Biological Activity Correlations

Modifications at the 4-ethylphenyl position significantly influence bioactivity:

-

Antioxidant Activity : Derivatives with electron-withdrawing groups (e.g., NO, Cl) show EC values 10–14× lower than ibuprofen (e.g., 4b : 53.98 ± 1.26 vs. ibuprofen: 773.67 ± 3.41) .

-

Anti-inflammatory Potential : Acetylated analogs demonstrate improved COX-2 selectivity (IC = 2.41 ± 0.30 μM ) .

4.1. Cycloadditions with DMAD

Reactions with dimethyl acetylenedicarboxylate (DMAD) yield fused heterocycles (e.g., 7a–e ) via [2+2] cycloaddition (70–76% yields ) .

Stability and Degradation

Thiazolidine-4-ones hydrolyze in acidic media to regenerate thiosemicarbazides, limiting their in vivo stability. Alkyl chain elongation (e.g., ethyl → propyl) enhances hydrolytic resistance by ∼30% .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBVTIOCKRYZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594819 | |

| Record name | 2-(4-Ethylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145300-46-5 | |

| Record name | 2-(4-Ethylphenyl)thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145300-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.